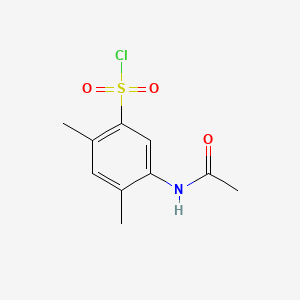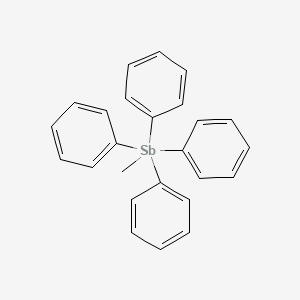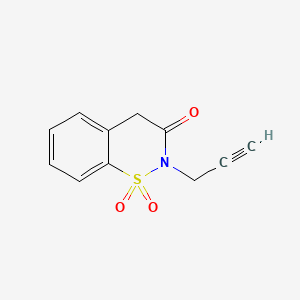
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is a quaternary phosphonium salt This compound is known for its unique structure, which includes a phosphonium ion bonded to a thienyl group substituted with chlorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride typically involves the reaction of tributylphosphine with a chlorinated thienylmethyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction can be represented as follows:
Tributylphosphine+Chlorinated thienylmethyl halide→Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, alkoxide, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of new phosphonium salts.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride exerts its effects involves the interaction of the phosphonium ion with biological molecules. The phosphonium ion can disrupt cellular processes by interacting with enzymes and other proteins, leading to antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlormequat chloride: Another growth retardant used in agriculture.
N,N-dimethylpiperidinium chloride: Similar in structure and used for similar applications.
Tributylphosphine: A precursor in the synthesis of various phosphonium salts.
Uniqueness
Tributyl ((5-chloro-2-thienyl)methyl)phosphonium chloride is unique due to its specific structure, which includes a chlorinated thienyl group
Propriétés
Numéro CAS |
33060-84-3 |
|---|---|
Formule moléculaire |
C17H31Cl2PS |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
tributyl-[(5-chlorothiophen-2-yl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C17H31ClPS.ClH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-10-11-17(18)20-16;/h10-11H,4-9,12-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
REKSLJRTEOQOHE-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(S1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


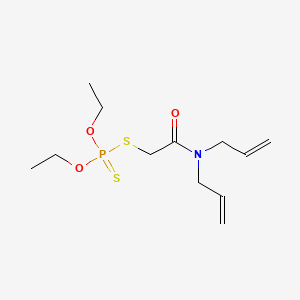
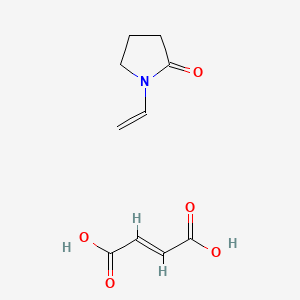



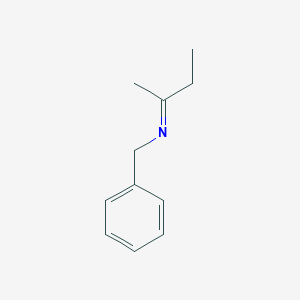
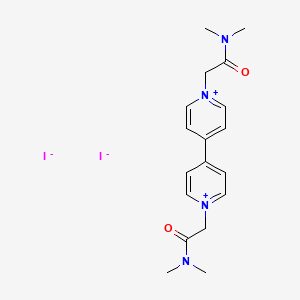
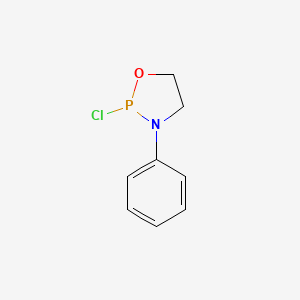
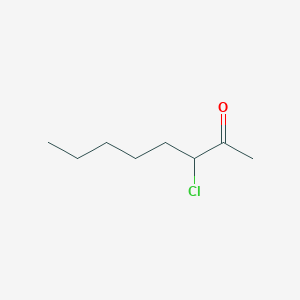
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
